Methyl 5-nitro-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-nitro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-3-2-6(12(14)15)4-7(8)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDKJGMVXBELQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731550 | |

| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686747-51-3 | |

| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

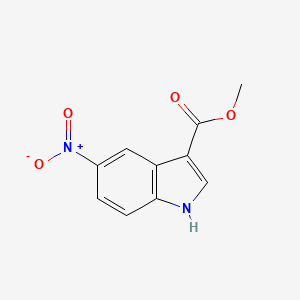

Chemical structure of Methyl 5-nitro-1H-indole-3-carboxylate

An In-Depth Technical Guide to Methyl 5-nitro-1H-indole-3-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a vast array of pharmacologically active compounds.[1][2] Its presence in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin, as well as in a multitude of approved drugs, underscores its biological significance.[2] Within this esteemed class of molecules, this compound emerges as a compound of significant interest for researchers and drug development professionals.

This molecule is characterized by three key functional regions: the bicyclic indole core, a potent electron-withdrawing nitro group at the 5-position of the benzene ring, and a methyl ester at the 3-position of the pyrrole ring. This specific arrangement of functional groups makes it not just a static entity but a highly versatile synthetic intermediate, primed for strategic chemical modification. Its classification as a "Protein Degrader Building Block" points to its direct relevance in cutting-edge therapeutic modalities.[3]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its structural characterization, validated synthetic protocols, and its functional applications in modern drug discovery, explaining the causal reasoning behind the scientific choices at each step.

PART 1: Physicochemical Properties and Structural Elucidation

A complete understanding of a molecule begins with its fundamental properties and an unambiguous confirmation of its structure. The identity and purity of this compound must be confirmed using a suite of analytical techniques, creating a self-validating dataset before its use in further applications.

Core Physicochemical Data

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Reference |

| Chemical Name | This compound | [3][4][5] |

| CAS Number | 686747-51-3 | [3][4][5] |

| Molecular Formula | C₁₀H₈N₂O₄ | [3][4][5] |

| Molecular Weight | 220.18 g/mol | [3][4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [3] |

| InChI Key | MMDKJGMVXBELQV-UHFFFAOYSA-N | [4] |

Chemical Structure Diagram

References

- 1. iris.unina.it [iris.unina.it]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS: 686747-51-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. sinfoochem.com [sinfoochem.com]

- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

Methyl 5-nitro-1H-indole-3-carboxylate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: Methyl 5-nitro-1H-indole-3-carboxylate

Executive Summary

This compound is a member of the 5-nitroindole family of heterocyclic compounds. While direct and extensive research on the specific mechanism of action of this particular molecule is limited in publicly available literature, the 5-nitroindole scaffold is a well-established pharmacophore in medicinal chemistry, featuring in a variety of compounds with significant biological activity. This guide synthesizes the current understanding of the probable mechanisms of action for this compound by examining the activities of structurally related 5-nitroindole derivatives. The primary putative mechanism of action, particularly in the context of anticancer activity, is the binding to and stabilization of G-quadruplex DNA structures, specifically within the promoter region of the c-Myc oncogene. This interaction is hypothesized to downregulate c-Myc expression, leading to cell cycle arrest, induction of apoptosis, and an increase in intracellular reactive oxygen species (ROS). This document provides a detailed exploration of these potential mechanisms, outlines key experimental protocols for their validation, and suggests future research directions to elucidate the precise biological role of this compound.

Introduction to the 5-Nitroindole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its structural similarity to the amino acid tryptophan allows it to interact with a wide range of biological targets. The introduction of a nitro group at the 5-position of the indole ring significantly modulates its electronic properties, enhancing its reactivity and potential for specific biological interactions. This modification is a key feature in a variety of compounds exhibiting a broad spectrum of activities, including anticancer,

5-Nitroindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Abstract

This technical guide provides an in-depth exploration of 5-nitroindole, a heterocyclic compound that has garnered significant interest across various scientific disciplines. From its initial discovery as a notable universal base in molecular biology to its contemporary applications as a scaffold in medicinal chemistry, particularly in the development of anticancer agents, 5-nitroindole has proven to be a molecule of considerable versatility. This document will traverse the historical milestones, delve into the intricacies of its synthesis, detail its physicochemical and spectroscopic properties, and provide a thorough overview of its diverse applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced insights into the world of 5-nitroindole and its derivatives.

Discovery and Historical Context: More Than Just a Building Block

The scientific journey of 5-nitroindole is a compelling narrative of a molecule that transitioned from a synthetic curiosity to a key player in multiple fields. While the indole ring system itself has been a cornerstone of organic and medicinal chemistry for over a century, the specific introduction of a nitro group at the 5-position has imparted unique properties that have been strategically exploited over time.

A pivotal moment in the history of 5-nitroindole came in 1994, when it was identified as a superior "universal base" in oligonucleotides.[1][2] Universal bases are nucleoside analogues that can pair with all four standard DNA bases (adenine, guanine, cytosine, and thymine) with minimal disruption to the DNA duplex.[3] Early research in this area focused on compounds like hypoxanthine (the nucleoside form of which is inosine), but these often exhibited a pairing bias.[1] The discovery that 5-nitroindole, a non-hydrogen bonding aromatic molecule, could stabilize DNA duplexes through enhanced base-stacking interactions was a significant advancement.[1][2] This property is attributed to its larger aromatic surface area and increased hydrophobicity.[1] This discovery opened the door for its use in a variety of molecular biology applications, including degenerate PCR primers and probes for targeting partially known sequences.[1]

Beyond its role in genetics, the reactivity of the 5-nitroindole scaffold has been recognized and utilized in organic synthesis, serving as a versatile intermediate for the preparation of a wide array of more complex molecules.[4] This has been particularly impactful in the field of medicinal chemistry, where the indole nucleus is considered a "privileged structure" due to its prevalence in biologically active compounds.

Synthesis of 5-Nitroindole: Classical and Modern Approaches

The synthesis of the indole ring is a well-established area of organic chemistry, with several named reactions providing access to this important heterocycle. The preparation of 5-nitroindole leverages these classical methods, often starting from appropriately substituted benzene derivatives.

The Reissert Indole Synthesis

One of the foundational methods for synthesizing indoles from ortho-nitrotoluenes is the Reissert indole synthesis, first reported by Arnold Reissert in 1897.[1][5] This reaction involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvate derivative.[1]

The general mechanism of the Reissert synthesis is as follows:

-

Condensation: The acidic methyl group of the o-nitrotoluene is deprotonated by a strong base, such as potassium ethoxide, and the resulting carbanion attacks one of the carbonyl groups of diethyl oxalate.

-

Reductive Cyclization: The nitro group of the o-nitrophenylpyruvate is reduced to an amino group, typically using a reducing agent like zinc in acetic acid. The newly formed amino group then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.

-

Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated upon heating to yield the final indole product.

Experimental Protocol: Reissert Synthesis of 5-Nitroindole-2-carboxylic acid

This protocol is adapted from established Reissert synthesis procedures.

Materials:

-

4-Methyl-3-nitroaniline

-

Triethyl orthoformate

-

Diethyl oxalate

-

Potassium ethoxide

-

Dimethylformamide (DMF), dry

-

Dimethyl sulfoxide (DMSO), dry

-

Zinc dust

-

Acetic acid

Procedure:

-

Formation of the Formimidate: React 4-methyl-3-nitroaniline with triethyl orthoformate to form the corresponding ethyl N-(4-methyl-3-nitrophenyl)formimidate.

-

Condensation: In a separate flask, dissolve diethyl oxalate in dry DMF. Under cooling and with vigorous stirring, add potassium ethoxide. Immediately pour this solution into a flask containing the ethyl N-(4-methyl-3-nitrophenyl)formimidate dissolved in dry DMSO. Stir the resulting deep-red solution for 1 hour at room temperature.

-

Work-up of Condensation: Pour the reaction mixture into a beaker containing ice and water. Acidify with a suitable acid (e.g., HCl) to precipitate the ethyl 4-nitro-2-carboxyphenylpyruvate. Filter and dry the precipitate.

-

Reductive Cyclization: Suspend the crude pyruvate in a mixture of acetic acid and water. Heat the mixture and add zinc dust portion-wise to effect the reduction of the nitro group and subsequent cyclization.

-

Isolation: After the reaction is complete, filter the hot solution to remove excess zinc. Upon cooling, the 5-nitroindole-2-carboxylic acid will precipitate. The product can be further purified by recrystallization.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is another cornerstone of indole synthesis.[6] This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[6]

The mechanism proceeds through the following key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: A[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[6]

Experimental Protocol: Fischer Synthesis of 5-Nitroindole-2-carboxylic acid

This protocol describes the synthesis of a 5-nitroindole derivative via the Fischer methodology.[3]

Materials:

-

p-Nitrophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Polyphosphoric acid

-

Benzene

Procedure:

-

Hydrazone Formation: React an aqueous solution of p-nitrophenylhydrazine hydrochloride with an ethanolic solution of ethyl pyruvate at a temperature between 20-60°C for 20-60 minutes. The intermediate, ethyl pyruvate-4-nitrophenylhydrazone, will precipitate and can be collected by filtration.

-

Cyclization: The dried hydrazone is then subjected to a Fischer indole cyclization in a benzene solvent using polyphosphoric acid as a catalyst. This reaction yields ethyl 5-nitroindole-2-carboxylate.

-

Hydrolysis and Acidification: The resulting ester is then subjected to alkaline hydrolysis followed by acidification with hydrochloric acid to yield the final product, 5-nitroindole-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-nitroindole is crucial for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | |

| Appearance | Golden crystalline substance | [4] |

| Melting Point | 140-143 °C | [4] |

| Solubility | Soluble in ethanol, ether, propylene glycol, petroleum ether | [4] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H, for 3-methyl-5-nitroindole) | [8] |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58 (for 3-methyl-5-nitroindole) | [8] |

| Mass Spectrum (EI) m/z | 176 (M+) (for 3-methyl-5-nitroindole) | [8] |

| UV-Vis Absorption Max (in Methanol) | 322 nm | [9] |

Applications of 5-Nitroindole: From Molecular Tools to Therapeutic Agents

The unique electronic and structural features of 5-nitroindole have led to its application in a diverse range of scientific areas.

Molecular Biology and Biotechnology

As previously mentioned, the primary application of 5-nitroindole in biotechnology stems from its function as a universal base.[1] Its ability to stack within the DNA double helix without forming hydrogen bonds allows it to pair with any of the four natural bases with little discrimination.[1] This property is exploited in:

-

Degenerate PCR and Sequencing: 5-nitroindole can be incorporated into primers at positions of codon degeneracy, allowing for the amplification of a family of related genes.[1]

-

DNA Probes: It is used in the design of probes for targeting regions of DNA or RNA where the exact sequence is not known.[1]

-

Studying DNA-Protein Interactions: The introduction of a non-natural base like 5-nitroindole can be used to probe the specific requirements for protein binding to DNA.[1]

Medicinal Chemistry and Drug Development

The 5-nitroindole scaffold is a highly attractive starting point for the development of novel therapeutic agents. The nitro group can serve as a handle for further chemical modification, and its electron-withdrawing nature can contribute to the biological activity of the molecule.[10]

A significant area of research has focused on the development of 5-nitroindole derivatives as anticancer agents.[7] These compounds have shown potent activity against various cancer cell lines, primarily through a dual mechanism of action:

-

c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers, contains guanine-rich sequences that can fold into secondary DNA structures known as G-quadruplexes. The formation of these structures inhibits the transcription of the c-Myc gene.[7] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[5][7]

-

Induction of Oxidative Stress: Certain 5-nitroindole-based compounds can increase the intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.[5][7]

The versatility of the 5-nitroindole scaffold has led to its investigation in a number of other therapeutic areas, including:

Chemical Synthesis and Materials Science

5-Nitroindole is a valuable intermediate in organic synthesis.[11] The nitro group can be readily reduced to an amino group, which can then be further functionalized, providing access to a wide range of 5-substituted indoles.[4] This makes it a key starting material for the synthesis of more complex molecules, including pharmaceuticals like Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma.[11]

Future Perspectives and Conclusion

The journey of 5-nitroindole from a specialized reagent in molecular biology to a promising scaffold in drug discovery highlights the enduring importance of fundamental chemical research. The unique properties conferred by the nitro group at the 5-position of the indole ring have been and will continue to be exploited in the design of novel molecules with tailored functions.

Future research in this area is likely to focus on:

-

Optimization of Anticancer Derivatives: Further structure-activity relationship (SAR) studies to design more potent and selective c-Myc G-quadruplex stabilizers with improved pharmacokinetic properties.

-

Exploration of New Therapeutic Targets: Investigating the potential of 5-nitroindole derivatives against other diseases where the modulation of specific signaling pathways is beneficial.

-

Development of Novel Synthetic Methodologies: The discovery of more efficient and environmentally friendly methods for the synthesis of 5-nitroindole and its derivatives will be crucial for their large-scale production.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]

- 3. idtdna.com [idtdna.com]

- 4. youtube.com [youtube.com]

- 5. Reissert Indole Synthesis [drugfuture.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Nitro Group on the Indole Ring: A Gateway to Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Transformative Power of the 5-Nitro Group

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the many possible substitutions, the introduction of a 5-nitro group stands out as a particularly impactful modification, often leading to a dramatic enhancement or complete alteration of the parent molecule's biological profile.

This technical guide provides a comprehensive overview of the biological significance of the 5-nitro group on the indole ring. We will delve into its profound effects on the molecule's electronic properties, metabolic stability, and, most importantly, its diverse and potent biological activities. This document will serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into the rationale behind incorporating this seemingly simple yet powerful functional group.

The Physicochemical Impact of the 5-Nitro Group

The introduction of a nitro group at the 5-position of the indole ring imparts significant changes to the molecule's physicochemical properties. The strong electron-withdrawing nature of the nitro group alters the electron density distribution across the bicyclic system. This electronic perturbation has several key consequences:

-

Enhanced Acidity of the Indole N-H: The electron-withdrawing effect of the 5-nitro group increases the acidity of the N-H proton, making it more susceptible to deprotonation. This can influence the molecule's binding interactions with biological targets and its pharmacokinetic profile.

-

Modified Aromaticity and Reactivity: The altered electron distribution can affect the aromaticity of both the benzene and pyrrole rings, influencing the molecule's reactivity in various chemical transformations and its susceptibility to metabolic enzymes.

-

Increased Polarity and Altered Solubility: The nitro group is a polar functional group, and its presence generally increases the overall polarity of the 5-nitroindole scaffold. This can impact the molecule's solubility in both aqueous and organic media, a critical factor in drug formulation and bioavailability.[3]

Table 1: Physicochemical Properties of 5-Nitroindole

| Property | Value | Reference |

| Molecular Formula | C8H6N2O2 | [4] |

| Molecular Weight | 162.15 g/mol | [4] |

| Melting Point | 140-142 °C | [4] |

| LogP | 2.53 | [4] |

| pKa | (Not explicitly found in search results) |

A Privileged Scaffold in Anticancer Drug Discovery

The 5-nitroindole scaffold has emerged as a particularly promising framework in the design of novel anticancer agents.[3][5] Derivatives of 5-nitroindole have demonstrated potent cytotoxic activity against a variety of cancer cell lines, often operating through multifaceted mechanisms of action.[5][6]

Dual Mechanism of Action: A Two-Pronged Attack on Cancer

A significant body of research has highlighted a dual mechanism of action for many 5-nitroindole-based anticancer compounds: the stabilization of G-quadruplex structures and the induction of reactive oxygen species (ROS).[5][7]

-

c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene can fold into non-canonical DNA secondary structures known as G-quadruplexes.[5] The formation of these structures inhibits the transcription of the c-Myc gene, a key regulator of cell proliferation that is overexpressed in up to 80% of human cancers.[5][6] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[5][7] This leads to a decrease in c-Myc protein levels, disrupting the cell cycle and triggering apoptosis.[5]

-

Induction of Reactive Oxygen Species (ROS): In addition to their effects on c-Myc, certain 5-nitroindole compounds have been observed to increase intracellular concentrations of ROS.[5][8] This elevation in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to cellular damage and apoptosis. The synergistic effect of c-Myc downregulation and ROS induction makes these compounds potent and selective anticancer agents.[5]

Caption: c-Myc Downregulation Pathway by 5-Nitroindole Derivatives.

Structure-Activity Relationship (SAR) Insights

Lead-optimization strategies for compounds targeting the c-Myc G-quadruplex have provided valuable insights into the structure-activity relationships of 5-nitroindole derivatives.[7][8] Studies have shown that modulation of flexible elements while preserving the core scaffold can significantly impact binding affinity and biological activity.[7] For instance, the introduction of a pyrrolidine-substituted side chain has been a key area of investigation.[6][7]

Table 2: In Vitro Efficacy of Representative Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells [6]

| Compound | IC50 (µM) |

| 5 | 5.08 ± 0.91 |

| 7 | 5.89 ± 0.73 |

Data represents the half-maximal inhibitory concentration (IC50) against the HeLa (human cervical cancer) cell line.[6]

Antimicrobial and Antiviral Applications

The biological significance of the 5-nitro group extends beyond oncology. This functional group is a well-established pharmacophore in antimicrobial and antiviral drug design.

Antibacterial Activity

The 5-nitro group is essential for the synergistic activity of certain 2-aryl-1H-indole derivatives in inhibiting bacterial efflux pumps, such as NorA in Staphylococcus aureus.[9] This inhibition can restore the efficacy of conventional antibiotics that are otherwise expelled by these pumps. The mechanism is believed to involve the reduction of the nitro group to a reactive nitroso species, which is a highly bactericidal agent.[10]

Antifungal and Antiprotozoal Potential

5-Nitroindole derivatives have also been explored as potential antifungal and antiprotozoal agents.[11][12] For example, certain 3-alkoxy- or 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles (a related heterocyclic system) have demonstrated remarkable activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi.[12]

Anti-HIV Activity

The 5-nitroindole scaffold has been utilized in the synthesis of agents with anti-human immunodeficiency virus (HIV) activity.[3][11] These compounds can act through various mechanisms, including the inhibition of key viral enzymes.

Role in Neurodegenerative Disease Research

The indole scaffold is a cornerstone in the development of agents targeting neurodegenerative diseases due to its presence in key neurotransmitters like serotonin and melatonin. While the direct role of the 5-nitro group in this area is less extensively documented than in oncology, its ability to modulate the electronic properties of the indole ring makes it a valuable tool for probing structure-activity relationships in the development of neuroprotective agents. Indole-based compounds are being investigated for their potential to combat oxidative stress, protein misfolding, and neuroinflammation, all of which are hallmarks of neurodegenerative conditions like Alzheimer's and Parkinson's disease.

The 5-Nitroindole Moiety as a Universal Base in Molecular Biology

Beyond its direct therapeutic applications, the 5-nitroindole moiety has found a unique and important role in molecular biology as a "universal base" analogue.[13][14] When incorporated into oligonucleotides, 5-nitroindole can pair with any of the four natural DNA bases (A, T, C, and G) with relatively equal affinity.[13] This property stems from its ability to stack within the DNA double helix without forming specific hydrogen bonds.[13][14]

This makes 5-nitroindole-modified oligonucleotides valuable tools for a variety of applications, including:

-

Degenerate PCR Primers and Probes: For targeting sequences with known or potential variability.[13]

-

Studying Protein-DNA Interactions: To probe the effects of base identity on binding.[13]

-

Reducing Off-Target Effects in siRNA: Incorporation into the passenger strand of siRNA can minimize unintended gene silencing.[13]

Caption: 5-Nitroindole as a Universal Base.

Experimental Protocols

Synthesis of 5-Nitroindole

A common laboratory-scale synthesis of 5-nitroindole involves the nitration of an indole precursor. A method that avoids the use of highly hazardous hydrazine compounds is preferable for scalability and environmental considerations.[11]

Protocol: Nitration of 2-Sodium Sulfonate-1-acetylindole [11]

-

Reaction Setup: To a 500ml round-bottom flask, add 27.2g (0.1 mol) of 2-sodium sulfonate-1-acetylindole and 100ml of acetic acid.

-

Cooling: Cool the mixture to 12°C in an ice bath.

-

Nitration: Slowly add 19ml of fuming nitric acid over a period of 1 hour, maintaining the temperature at 12°C.

-

Quenching: After the reaction is complete, carefully pour the mixture into 250ml of crushed ice.

-

Hydrolysis: Add 160g of NaOH to the mixture. Slowly raise the temperature to 70°C and maintain for 20 hours.

-

Isolation: Filter the resulting precipitate and wash with 2 x 100ml of ice water.

-

Drying: Dry the solid to yield golden yellow crystals of 5-nitroindole.

In Vitro Evaluation of Anticancer Activity

Protocol: Alamar Blue Cell Viability Assay [5]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed a cancer cell line (e.g., HeLa) in a 96-well clear-bottom microplate at an appropriate density and allow to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 5-nitroindole derivative of interest for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for a few hours at 37°C.

-

Measurement: Measure the fluorescence or absorbance of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry [5]

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with the 5-nitroindole derivative at a concentration around its IC50 value for a defined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide (a DNA intercalating agent) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on their fluorescence intensity.[5]

Conclusion and Future Perspectives

The 5-nitro group is a powerful and versatile functional group that significantly enhances the biological activity of the indole scaffold. Its strong electron-withdrawing nature profoundly influences the molecule's physicochemical properties, leading to a diverse range of pharmacological effects. In anticancer drug discovery, the 5-nitroindole core has proven to be a privileged structure, with derivatives demonstrating potent activity through dual mechanisms of c-Myc G-quadruplex stabilization and ROS induction.[5] Furthermore, its established role in antimicrobial and antiviral agents, coupled with its unique application as a universal base in molecular biology, underscores the broad significance of this moiety.

Future research in this area will likely focus on the continued exploration of the 5-nitroindole scaffold for the development of more selective and potent therapeutic agents. A deeper understanding of its metabolic stability and pharmacokinetic profile will be crucial for translating promising in vitro results into clinical success.[15] The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of novel 5-nitroindole derivatives with improved efficacy and reduced off-target effects, solidifying the importance of this functional group in modern medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. impactfactor.org [impactfactor.org]

- 3. 5-Nitroindole | 6146-52-7 [chemicalbook.com]

- 4. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

- 14. idtdna.com [idtdna.com]

- 15. longdom.org [longdom.org]

Unlocking the Therapeutic Potential of Methyl 5-nitro-1H-indole-3-carboxylate: A Technical Guide for Researchers

Introduction: The Strategic Importance of the 5-Nitroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Within this privileged scaffold, the introduction of a nitro group at the 5-position dramatically alters the molecule's electronic properties, often bestowing potent and diverse biological activities.[2] Methyl 5-nitro-1H-indole-3-carboxylate, a key derivative, stands at the forefront of several exciting research trajectories. Its synthetic tractability and the established bioactivity of the 5-nitroindole class make it a molecule of significant interest for drug discovery and development professionals. This guide provides an in-depth exploration of the most promising research avenues for this compound, complete with mechanistic insights and detailed experimental protocols to empower your investigations.

I. Synthesis of this compound: Methodologies and Optimization

The efficient synthesis of this compound is a critical first step in its preclinical evaluation. Several robust methods have been established for the synthesis of indole-3-carboxylates, which can be adapted for this specific nitro-substituted derivative.

A. Fischer-Speier Esterification of 5-Nitroindole-3-carboxylic Acid

This classical and reliable method involves the acid-catalyzed esterification of the corresponding carboxylic acid. The reaction is driven to completion by using an excess of methanol, which serves as both a reactant and a solvent.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitro-1H-indole-3-carboxylic acid in anhydrous methanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Palladium-Catalyzed Intramolecular α-Arylation

A more modern approach involves the palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters.[3] This method offers a versatile route to variously substituted indole-3-carboxylic acid esters.

C. Microwave-Assisted Synthesis

For rapid and efficient synthesis, microwave-assisted methods have been successfully employed for the preparation of related indole-3-carboxylate derivatives.[4] This technique can significantly reduce reaction times and improve yields.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

II. Promising Research Area 1: Anticancer Drug Discovery

The 5-nitroindole scaffold is a privileged structure in the design of novel anticancer agents.[5] Derivatives have demonstrated potent activity against a variety of cancer cell lines, making this a highly promising avenue of research for this compound.[5][6]

A. Mechanism of Action: A Dual Threat to Cancer Cells

The anticancer activity of 5-nitroindole derivatives is primarily attributed to a two-pronged attack:

-

c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene can form G-quadruplex structures, which inhibit gene transcription. 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression.[5][6] Given that c-Myc is overexpressed in up to 80% of human cancers, this is a significant therapeutic target.[5]

-

Induction of Oxidative Stress: Certain 5-nitroindole compounds elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[5][6]

Signaling Pathway of 5-Nitroindole Derivatives in Cancer Cells

Caption: Dual mechanism of anticancer action of 5-nitroindole derivatives.

B. Proposed Research and Experimental Protocols

1. In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Table 1: Representative Cytotoxicity Data for 5-Nitroindole Derivatives

| Compound | HeLa IC50 (µM) |

| Pyrrolidine-substituted 5-nitroindole 1 | 5.08 ± 0.91 |

| Pyrrolidine-substituted 5-nitroindole 2 | 5.89 ± 0.73 |

| Data from a study on related 5-nitroindole derivatives provides a benchmark for expected potency.[5] |

2. Mechanistic Studies

To confirm the mechanism of action, a series of targeted assays should be performed.

Experimental Protocol: Western Blot for c-Myc Expression

-

Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Protocol: qRT-PCR for c-Myc mRNA Levels

-

RNA Extraction and cDNA Synthesis: Treat cells as above, extract total RNA, and synthesize cDNA.

-

Real-Time PCR: Perform quantitative real-time PCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the relative expression of c-Myc mRNA using the ΔΔCt method.

III. Potential Research Area 2: Antimicrobial Agent Development

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[7] The 5-nitro substitution, in particular, is a common feature in many antimicrobial drugs.[2] This suggests that this compound is a promising candidate for the development of novel antibacterial and antifungal agents.

A. Rationale and Potential Mechanisms

The antimicrobial potential of indole derivatives stems from their ability to interfere with various cellular processes in microorganisms. For some nitroaromatic compounds, their activity is dependent on the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[2]

B. Proposed Research and Experimental Protocols

1. Antimicrobial Susceptibility Testing

The initial screening should involve determining the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Representative MIC Values for Indole Derivatives Against Various Microorganisms (µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| Indole-triazole derivative | 6.25 | >50 | 3.125 |

| Indole-thiadiazole derivative | 6.25 | >50 | 3.125 |

| Data from a study on related indole derivatives provides a benchmark for expected potency.[7] |

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

IV. Potential Research Area 3: Anti-inflammatory Drug Discovery

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been reported to possess significant anti-inflammatory properties, suggesting another promising therapeutic avenue for this compound.[8][9]

A. Rationale and Potential Mechanisms

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. Key targets include cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[10]

B. Proposed Research and Experimental Protocols

1. In Vitro Anti-inflammatory Assays

Initial studies should focus on the ability of the compound to inhibit key inflammatory mediators in a cell-based model.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Griess Assay: After 24 hours, measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Protocol: Cytokine Inhibition Assay (ELISA)

-

Cell Treatment and Stimulation: Treat and stimulate RAW 264.7 cells as described above.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.

-

Data Analysis: Determine the inhibitory effect of the compound on cytokine production.

V. Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for development in multiple therapeutic areas. The robust evidence supporting the anticancer activity of the 5-nitroindole scaffold, particularly through the targeting of c-Myc, provides a strong rationale for its investigation in oncology. Furthermore, the known antimicrobial and anti-inflammatory properties of the broader indole class suggest that this compound warrants exploration as a novel anti-infective or anti-inflammatory agent. The experimental protocols detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound, paving the way for the discovery of new and effective therapeutics.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Nitro-1H-indole-3-carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] The introduction of a nitro group at the 5-position and a carboxylate functional group at the 3-position creates the 5-nitro-1H-indole-3-carboxylate framework, a versatile platform for drug discovery. The electron-withdrawing nature of the 5-nitro group significantly modulates the electronic properties of the indole ring, enhancing its reactivity and interaction with biological targets.[2] This guide provides an in-depth review of the synthesis, chemical derivatization, and diverse biological activities of these derivatives, with a particular focus on their potential as anticancer, antimicrobial, and antiviral agents. We will explore the underlying mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed experimental protocols to support further research and development in this promising area.

The 5-Nitro-1H-indole Scaffold: A Chemist's Perspective

The indole ring system mimics the structure of the amino acid tryptophan, allowing indole-based molecules to bind to a wide variety of enzymes and receptors.[1] The addition of a 5-nitro group serves two primary purposes: it enhances the molecule's ability to act as a Michael acceptor and can be reduced to a 5-amino group, providing a key vector for further chemical modification. The 3-carboxylate group (or its precursor, 3-carbaldehyde) is a critical handle for building molecular complexity, allowing for the synthesis of amides, esters, and other derivatives to fine-tune pharmacological properties.[3]

General Synthesis Strategies

The synthesis of the 5-nitro-1H-indole-3-carboxylate core typically begins with a commercially available starting material, 5-nitro-1H-indole. A common and effective method to introduce functionality at the C3 position is the Vilsmeier-Haack reaction, which yields the versatile intermediate 5-nitro-1H-indole-3-carbaldehyde.[2][3] This aldehyde can then be oxidized to the corresponding carboxylic acid or used directly in reductive amination reactions to generate a diverse library of compounds.

References

Methodological & Application

Application Note: Rapid Microwave-Assisted Fischer Indolization for the Synthesis of Methyl 5-nitro-1H-indole-3-carboxylate

Introduction and Strategic Overview

The indole nucleus is a cornerstone structural motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Substituted nitroindoles, in particular, are highly versatile intermediates for the synthesis of biologically active molecules, including potential antitumor and anti-inflammatory agents.[2] Methyl 5-nitro-1H-indole-3-carboxylate (CAS: 686747-51-3) is a valuable building block in this class, primed for further functionalization in drug discovery programs.

However, classical synthetic routes to indoles, such as the traditional Fischer indole synthesis, often demand harsh acidic conditions, prolonged heating (typically 12-24 hours), and can result in moderate yields with significant byproduct formation.[1][3] These limitations create a bottleneck in the rapid synthesis and screening of compound libraries, a critical phase in modern drug development.

This application note details a robust and highly efficient protocol for the synthesis of this compound, leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). By replacing conventional heating with microwave irradiation, this method drastically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[4][5] We will explore the causality behind this enhancement and provide a self-validating, step-by-step protocol for researchers and drug development professionals.

The Rationale: Causality of Microwave Enhancement in Fischer Indolization

To appreciate the protocol's efficiency, it is crucial to understand why microwave heating is superior to a conventional oil bath for this transformation. The enhancement is not magic; it is a direct consequence of the heating mechanism.

-

Conventional Heating: Relies on conduction and convection. The vessel wall is heated first, and this thermal energy is slowly and often unevenly transferred to the solvent and reactants. This leads to temperature gradients and potential "hot spots" on the vessel surface, which can promote decomposition and side reactions.

-

Microwave Heating: Utilizes dielectric heating.[4] Polar molecules and ions within the reaction mixture (such as the polar intermediates in the Fischer synthesis and polar solvents like ethanol or acetic acid) directly absorb microwave energy by aligning their dipoles with the rapidly oscillating electric field. This generates heat volumetrically and uniformly throughout the sample.[5]

This direct energy transfer is the key. The Fischer indole synthesis proceeds through several polar, charge-separated intermediates. Microwave irradiation selectively energizes these key species, accelerating the rate-limiting steps of the reaction—specifically the[6][6]-sigmatropic rearrangement and subsequent cyclization/aromatization—far more efficiently than conventional heating.[1][7] The result is a dramatic reduction in reaction time and a cleaner reaction profile due to the minimization of thermal decomposition pathways.

Reaction Scheme and Mechanism

The synthesis proceeds via the acid-catalyzed condensation of 4-nitrophenylhydrazine with methyl pyruvate. The accepted mechanism for the Fischer indole synthesis involves the initial formation of a phenylhydrazone, which tautomerizes to an enehydrazine intermediate.[3] This is followed by a key, thermally-driven[6][6]-sigmatropic rearrangement to produce a di-imine, which rapidly cyclizes and eliminates ammonia to yield the final aromatic indole product.[3][8]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Do not use a domestic kitchen microwave oven. [9]

4.1 Materials and Equipment

| Reagent/Material | Formula | CAS Number | Grade |

| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 100-16-3 | ≥98% |

| Methyl Pyruvate | C₄H₆O₃ | 600-22-6 | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 64-19-7 | ACS Grade |

| Ethanol | C₂H₅OH | 64-17-5 | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Aqueous Solution |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | HPLC Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous |

| Equipment | |||

| Laboratory Microwave Reactor | e.g., CEM Discover, Biotage Initiator | ||

| 10 mL Microwave Reaction Vial | with snap cap and stir bar | ||

| Standard Glassware | for work-up and purification | ||

| Rotary Evaporator | |||

| Fume Hood |

4.2 Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Fume Hood: Conduct all steps, including reagent handling and the reaction work-up, inside a certified chemical fume hood.[9]

-

Microwave Safety: Use only microwave systems designed for chemical synthesis. These units have built-in safety features to monitor and control pressure and temperature, preventing vessel failure and explosions.[9][10] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.

-

Exothermic Potential: The initial condensation can be exothermic. Ensure proper stirring.

4.3 Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-nitrophenylhydrazine (1.0 mmol, 153 mg).

-

Solvent Addition: Add 4 mL of glacial acetic acid. Stir the mixture for 2-3 minutes to ensure dissolution.

-

Reactant Addition: Add methyl pyruvate (1.1 mmol, 112 mg, ~97 µL) to the vial.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Program the instrument with the following parameters:

-

Temperature: 140 °C (use a ramp time of 2 minutes)

-

Hold Time: 10 minutes

-

Power: 200 W (dynamic power control is recommended)

-

Stirring: High

-

Pressure Limit: 250 psi

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

-

Work-up - Precipitation: Carefully uncap the vial in the fume hood. Pour the dark reaction mixture into a beaker containing 50 mL of ice-cold water. A yellow-brown precipitate should form.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the beaker while stirring until gas evolution ceases and the pH is neutral (~7).

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 15 mL).

-

Drying: Dry the crude product under vacuum to yield this compound.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture or flash column chromatography (eluent: ethyl acetate/hexane) can be performed.

Data Presentation and Expected Results

The microwave-assisted protocol provides a significant improvement over conventional methods.

| Parameter | Conventional Method | Microwave-Assisted Protocol |

| Reaction Time | 12 - 24 hours | 10 minutes |

| Temperature | Reflux (~118 °C) | 140 °C |

| Typical Yield | 50 - 65% | 85 - 95% |

| Purity (Crude) | Moderate | High |

| Work-up | More complex | Simple precipitation |

Experimental Workflow Visualization

The entire process, from setup to final product, can be streamlined into a logical workflow.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Safety Considerations for Microwave Synthesis [cem.com]

- 10. ijnrd.org [ijnrd.org]

Application Note: A Comprehensive Guide to the Fischer-Speier Esterification of 5-Nitro-1H-indole-3-carboxylic Acid

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of alkyl esters of 5-nitro-1H-indole-3-carboxylic acid via the Fischer-Speier esterification. 5-Nitroindole derivatives are pivotal intermediates in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active molecules, including potential anti-cancer agents.[1][2][3] This guide is designed for researchers and scientists, offering an in-depth look at the reaction mechanism, a step-by-step experimental workflow, purification techniques, and comprehensive characterization methods. By explaining the causality behind each procedural step, this note aims to empower users to perform the synthesis reliably and safely, troubleshoot potential issues, and validate the final product's integrity.

Scientific Principle & Strategic Considerations

The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction's core principle lies in the activation of the carboxylic acid's carbonyl carbon, rendering it sufficiently electrophilic to be attacked by a weak nucleophile like an alcohol.

The mechanism proceeds through several reversible steps[4][5][6][7]:

-

Carbonyl Activation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

-

Water Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Because all steps are in equilibrium, the reaction must be driven towards the product. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct as it forms.[4][5][6]

Substrate-Specific Considerations for an Indole Ring

While the Fischer-Speier reaction is robust, the indole scaffold requires careful handling. The indole ring system, particularly at the C3 position, can be susceptible to polymerization or degradation under harsh acidic conditions.[8] However, the presence of the electron-withdrawing carboxylic acid group at C3 and the nitro group at C5 deactivates the ring system toward unwanted electrophilic side reactions, lending stability to the substrate under the required catalytic conditions. The key is to maintain controlled heating and to use a stoichiometric excess of the alcohol to ensure the reaction proceeds efficiently without significant degradation.

Materials and Equipment

| Reagents & Chemicals | Grade | Equipment |

| 5-Nitro-1H-indole-3-carboxylic acid | ≥98% Purity | Round-bottom flask (100 mL) |

| Absolute Ethanol (or other primary/secondary alcohol) | Anhydrous, ACS Grade | Reflux condenser |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Magnetic stirrer and stir bar |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | Heating mantle with temperature control |

| Deionized Water | High Purity | Ice bath |

| Ethyl Acetate | ACS Grade | Büchner funnel and vacuum flask |

| Hexane | ACS Grade | Filter paper |

| TLC Plates | Silica Gel 60 F₂₅₄ | Rotary evaporator |

Detailed Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-indole-3-carboxylate

This protocol details the synthesis using ethanol to produce the corresponding ethyl ester. The principles can be readily adapted for other alcohols like methanol.

Caption: Experimental workflow for the synthesis of Ethyl 5-nitro-1H-indole-3-carboxylate.

Step-by-Step Methodology:

-

Reagent Combination: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole-3-carboxylic acid (2.06 g, 10.0 mmol) and absolute ethanol (40 mL). The carboxylic acid is only slightly soluble, forming a slurry.[1]

-

Catalyst Addition: Place the flask in an ice-water bath and stir the slurry for 5-10 minutes. This pre-cooling is critical. Using a glass pipette, add concentrated sulfuric acid (1 mL) drop by drop over 5 minutes. Causality: The dissolution and protonation steps are highly exothermic. Slow, cooled addition prevents localized heating that could degrade the indole substrate.

-

Reaction Reflux: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approximately 80-85°C for ethanol) using a heating mantle.

-

Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The starting material (more polar) will have a lower Rf value than the product ester (less polar). The reaction is complete when the starting material spot is no longer visible.

-

Product Precipitation: Once complete, allow the flask to cool to room temperature. In a separate beaker, prepare 200 mL of ice-cold deionized water. Pour the reaction mixture slowly into the cold water while stirring. A yellow solid should precipitate immediately. Causality: The organic ester is poorly soluble in aqueous media, causing it to crash out of solution, while any unreacted starting material and the catalyst remain dissolved.

-

Neutralization: Continue stirring the precipitate in water for 15 minutes. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate portion-wise. Vigorous gas evolution (CO₂) will occur. Continue adding until the effervescence ceases and the pH of the solution is approximately 7. Causality: This step neutralizes the strong sulfuric acid catalyst, making the mixture safe to handle and ensuring no residual acid contaminates the product.

-

Isolation: Collect the precipitated solid using vacuum filtration with a Büchner funnel.

-

Washing and Drying: Wash the solid on the filter paper with two portions of cold deionized water (20 mL each) to remove any residual salts. Allow the product to air-dry on the funnel before transferring it to a vacuum oven for complete drying.

Product Purification

The crude product is often of high purity, but recrystallization is recommended to remove minor impurities.

Protocol for Recrystallization:

-

Transfer the crude, dry solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or ethyl acetate) to just dissolve the solid. Causality: Using the minimum volume of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of recovered crystals.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization and Data Validation

The integrity of the synthesized ester must be confirmed through rigorous analytical techniques.

Caption: Logical workflow for the purification and structural validation of the final product.

| Parameter | Expected Outcome (for Ethyl Ester) |

| Appearance | Yellow crystalline solid |

| Expected Yield | 75-90% (after recrystallization) |

| Molecular Formula | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 234.21 g/mol |

| ¹H NMR (in DMSO-d₆) | Disappearance: Broad singlet for carboxylic acid proton (>12 ppm). Appearance: Quartet (~4.3 ppm, 2H) and a triplet (~1.3 ppm, 3H) characteristic of an ethyl group. Indole Protons: Signals in the aromatic region (~7.5-9.0 ppm), with splitting patterns consistent with the 5-nitro-1,3-disubstituted indole ring. The N-H proton will appear as a broad singlet at high chemical shift (>11 ppm).[9][10] |

| ¹³C NMR (in DMSO-d₆) | Appearance of signals for the ethyl group (~60 ppm for -CH₂- and ~14 ppm for -CH₃-). A carbonyl signal for the ester around 165 ppm. Aromatic carbons consistent with the indole structure. |

| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺ = 235.06.[11][12] |

Safety and Waste Disposal

-

Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[13] Always handle it inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Crucially, always add acid to the solvent, never the other way around.

-

Nitrated Compounds: While 5-nitro-1H-indole-3-carboxylic acid is stable, nitrated organic compounds should generally be handled with care. Avoid excessive heat or mechanical shock.

-

Waste Disposal: The acidic aqueous filtrate from the workup must be neutralized before disposal. Slowly add sodium bicarbonate or another suitable base until the pH is neutral. Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Catalyst is inactive (absorbed moisture). 3. Insufficient reflux time or temperature. | 1. Extend the reflux time and monitor via TLC. 2. Use a fresh, unopened bottle of concentrated H₂SO₄. 3. Ensure the reaction is refluxing properly and not just heating. |

| Incomplete Reaction (TLC shows SM) | 1. Reaction time is too short. 2. Insufficient catalyst. | 1. Continue to reflux for an additional 2-4 hours. 2. Cool the reaction slightly and add a few more drops of H₂SO₄. |

| Product is Oily or Fails to Crystallize | 1. Presence of impurities. 2. Product is wet (residual solvent or water). | 1. Attempt to purify via silica gel column chromatography. 2. Ensure the crude product is thoroughly dried in a vacuum oven before attempting recrystallization. If oiling out occurs during recrystallization, add slightly more hot solvent or switch to a different solvent system. |

| Final Product is Impure (Multiple Spots) | 1. Incomplete reaction. 2. Degradation of starting material or product. | 1. If the main impurity is starting material, consider an acid-base extraction during workup to remove it.[16] 2. Purify via column chromatography. For future attempts, consider a milder catalyst or lower reaction temperature. |

References

- 1. chembk.com [chembk.com]

- 2. d-nb.info [d-nb.info]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]

- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 15. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]

- 16. benchchem.com [benchchem.com]

The Alchemist's Guide to the Indole Core: A Detailed Application Note on Palladium-Catalyzed Synthesis of Indole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of pharmaceuticals and biologically active natural products. Among its many derivatives, the indole-3-carboxylate scaffold is of particular importance, serving as a versatile intermediate for the synthesis of complex molecular architectures. This application note provides a comprehensive technical guide to the palladium-catalyzed synthesis of indole-3-carboxylate derivatives, offering in-depth mechanistic insights, field-proven protocols, and a comparative analysis of various synthetic strategies.

The Strategic Importance of Palladium in Indole Synthesis

Palladium catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency, selectivity, and functional group tolerance.[1][2] In the context of indole synthesis, palladium-catalyzed reactions provide elegant solutions to the limitations of traditional methods like the Fischer indole synthesis, which often require harsh conditions and pre-functionalized precursors.[3] The power of palladium lies in its ability to orchestrate a diverse range of transformations, including cross-coupling reactions and direct C-H functionalization, enabling the construction of the indole core from readily available starting materials.[3][4]

This guide will delve into the practical application of several key palladium-catalyzed methodologies for the synthesis of indole-3-carboxylates, including:

-

Heck Reaction: Formation of a carbon-carbon bond between an alkene and an aryl halide.

-

Suzuki Coupling: Cross-coupling of an organoboron reagent with an organohalide.

-

Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an amine and an aryl halide.

-

C-H Activation: Direct functionalization of a carbon-hydrogen bond.

-

Carbonylative Approaches: Incorporation of carbon monoxide to form carbonyl-containing compounds.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing palladium-catalyzed reactions. While the specific details can vary, the general cycle for many cross-coupling reactions involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) intermediate.[5][6] This is often the rate-determining step.

-

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The substrate (e.g., organoboron, alkyne, or alkene) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or insertion into a Pd-C bond.[5][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired product, regenerating the active Pd(0) catalyst.[5][6]

Caption: Generalized Palladium Catalytic Cycle.

Synthetic Strategies and Protocols

The Heck Reaction: Intramolecular Cyclization Approaches

The intramolecular Heck reaction is a powerful tool for constructing the indole nucleus.[7][8] This strategy typically involves the palladium-catalyzed cyclization of an N-allyl or N-vinyl-2-haloaniline derivative. The regioselectivity of the reaction is a key consideration, and the choice of catalyst, ligands, and reaction conditions can influence the outcome.[9]

Protocol: Synthesis of a β-Carbolinone via Intramolecular Heck Reaction [7]

This protocol describes the synthesis of a β-carbolinone derivative from a 3-iodo-1H-indole-2-carboxylic acid allylamide.

-

Materials:

-

3-iodo-1H-indole-2-carboxylic acid allylamide (1.0 equiv)

-

Pd(OAc)₂ (0.1 equiv)

-

PPh₃ (0.2 equiv)

-

K₂CO₃ (2.0 equiv)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-iodo-1H-indole-2-carboxylic acid allylamide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add anhydrous acetonitrile via syringe.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-carbolinone.

-

Table 1: Representative Heck Reaction Conditions

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| N-allyl-2-bromoaniline | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 100 | 85 | [6] |

| 2-iodo-1H-indole-3-carboxylic acid allylamide | PdCl₂(PPh₃)₂ | Et₃N | DMF | 80 | 92 | [7] |

| N-vinyl-2-iodoaniline | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | 110 | 78 | [8] |

Suzuki-Miyaura Coupling: Building the Indole Framework

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds and can be employed to construct the indole ring system or to functionalize a pre-existing indole core.[10][11] For the synthesis of indole-3-carboxylates, this can involve the coupling of a suitably substituted boronic acid with a halo-aniline derivative, followed by cyclization.

Protocol: Synthesis of a 2-Substituted Indole via Suzuki Coupling and Cyclization [12]

This protocol outlines a two-step sequence involving a Suzuki-Miyaura coupling followed by a cyclization to furnish a 2-substituted indole.

-

Materials:

-

o-Haloanilide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,2-Dimethoxyethane (DME) / Water (4:1)

-

-

Procedure:

-

In a round-bottom flask, dissolve the o-haloanilide, arylboronic acid, and K₂CO₃ in the DME/water solvent mixture.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add the Pd(dppf)Cl₂ catalyst and heat the mixture to 80 °C.

-

Monitor the reaction until the starting material is consumed (TLC or LC-MS).

-

Cool the reaction to room temperature and add a base (e.g., NaH) to effect cyclization.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to yield the 2-substituted indole.

-

Caption: Experimental workflow for Suzuki coupling.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to alkynylated indoles, which are valuable precursors for further transformations.[13][14] The reaction involves the coupling of a terminal alkyne with a haloindole, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[15]

Protocol: One-Pot Synthesis of a 2,3-Disubstituted Indole via Sonogashira/Cacchi Reactions [16]

This efficient one-pot procedure combines a Sonogashira coupling with a subsequent palladium-catalyzed cyclization (Cacchi reaction).

-

Materials:

-

N-protected o-iodoaniline (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-